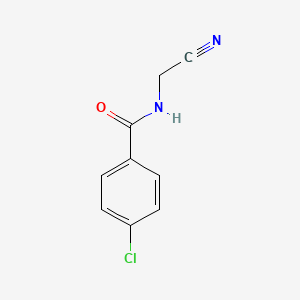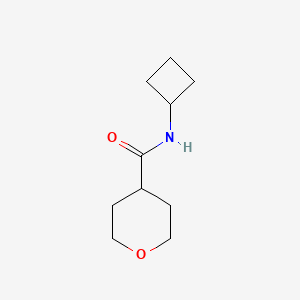![molecular formula C24H24N4O3S2 B2583657 N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide CAS No. 1251549-67-3](/img/new.no-structure.jpg)
N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazine ring fused with a pyridine ring, and it is substituted with a chlorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Ring: The synthesis begins with the preparation of the pyrazine ring. This can be achieved through the condensation of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorinated aromatic compound with a nucleophile, such as an amine or an alcohol.
Formation of the Pyridine Ring: The pyridine ring is then constructed through cyclization reactions involving suitable precursors, such as β-keto esters or β-diketones.
Coupling Reactions: Finally, the pyrazine and pyridine rings are coupled together using amide bond formation techniques, typically involving the use of coupling reagents like carbodiimides (e.g., DCC) or phosphonium salts (e.g., PyBOP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and automated purification systems. The choice of solvents, catalysts, and reaction temperatures is carefully controlled to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can influence signal transduction pathways, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazine and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1251549-67-3 |
|---|---|
Molecular Formula |
C24H24N4O3S2 |
Molecular Weight |
480.6 |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C24H24N4O3S2/c1-5-32-23-26-21-20(33-23)22(30)28(17-10-7-14(2)8-11-17)24(31)27(21)13-19(29)25-18-12-15(3)6-9-16(18)4/h6-12H,5,13H2,1-4H3,(H,25,29) |
InChI Key |
PXFUFXOTCJTXHX-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2583577.png)

![3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B2583579.png)
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6,7-dimethoxy-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-imine](/img/structure/B2583580.png)






![4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2583593.png)


![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2583597.png)
